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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)phenol

CAS No.: 794586-19-9

Cat. No.: B3033086

Get Quote

Executive Summary
As drug discovery and advanced materials science increasingly rely on precision-engineered

molecular scaffolds, halogenated biphenyls have emerged as privileged structures. 2-(3,5-
Difluorophenyl)phenol (CAS Number: 794586-19-9) is a highly versatile synthetic building

block. Also known by its IUPAC name, 3',5'-difluoro-[1,1'-biphenyl]-2-ol, this compound

integrates a hydrogen-bond donating phenolic moiety with a metabolically robust, lipophilic

difluorophenyl ring. This guide provides an authoritative, in-depth analysis of its

physicochemical profile, structural significance, and a causally validated protocol for its

synthesis.

Physicochemical Profiling
Understanding the baseline quantitative data of 2-(3,5-Difluorophenyl)phenol is critical for

predicting its behavior in chromatographic purification and biological assays.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3033086#bc-rfq
https://www.benchchem.com/product/b3033086/docs?utm_src=pdf-body#technical-whitepaper-synthesis-characterization-and-applications-of-2-3-5-difluorophenyl-phenol
https://www.benchchem.com/product/b3033086/docs?utm_src=pdf-body#technical-whitepaper-synthesis-characterization-and-applications-of-2-3-5-difluorophenyl-phenol
https://www.benchchem.com/product/b3033086/docs?utm_src=pdf-body#technical-whitepaper-synthesis-characterization-and-applications-of-2-3-5-difluorophenyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Structural Implication

Chemical Name 2-(3,5-Difluorophenyl)phenol Defines core connectivity.

CAS Registry Number 794586-19-9 Unique universal identifier.

Molecular Formula C12H8F2O
Indicates degree of

unsaturation (9).

Molecular Weight 206.19 g/mol
Low MW, ideal for fragment-

based drug design.

Hydrogen Bond Donors 1 (Phenolic -OH)
Facilitates target protein

anchoring.

Hydrogen Bond Acceptors 3 (-OH, 2x -F)
Enhances binding affinity via

dipole interactions.

Structural Significance in Drug Development
The biphenyl-2-ol scaffold is a well-documented pharmacophore with profound implications in

medicinal chemistry. Derivatives of this core have been extensively utilized in the development

of beta-blockers, antifungal agents, and anti-inflammatory therapeutics .

The specific addition of the 3,5-difluoro motif serves two critical mechanistic purposes:

Metabolic Stability: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-

rich positions. Fluorine substitution at the 3 and 5 positions sterically and electronically

blocks these metabolic liabilities, increasing the compound's half-life.

Lipophilicity & BBB Penetration: Biphenyl-2-ol derivatives, such as Honokiol analogs, are

heavily investigated for targeting neuroinflammation (e.g., COX-2 inhibition). The

incorporation of fluorine atoms significantly enhances lipophilicity, facilitating passive

diffusion across the blood-brain barrier (BBB) . Furthermore, these phenolic libraries are

actively screened as potential inhibitors for cutaneous melanoma .

Mechanistic Pathway: Suzuki-Miyaura Cross-
Coupling
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The most efficient and regioselective method for synthesizing 2-(3,5-Difluorophenyl)phenol is
the Suzuki-Miyaura cross-coupling between 2-bromophenol and 3,5-difluorophenylboronic

acid.
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Figure 1: Suzuki-Miyaura catalytic cycle for 2-(3,5-Difluorophenyl)phenol synthesis.
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Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but

explain the chemical causality behind them while incorporating built-in validation checkpoints.
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Figure 2: Step-by-step experimental workflow for synthesis and validation.

Step-by-Step Methodology & Causality
Reagents Required:

2-Bromophenol (1.0 equiv)

3,5-Difluorophenylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

Potassium carbonate (K2CO3) (2.0 equiv)

Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step 1: Solvent Degassing

Action: Sparge the 1,4-Dioxane/H2O mixture with Argon for 15 minutes prior to use.

Causality: Pd(0) complexes are highly sensitive to molecular oxygen. Oxidation of the active

Pd(0) species to inactive Pd(II) oxides will prematurely terminate the catalytic cycle, resulting

in stalled reactions and poor yields.

Step 2: Reaction Assembly
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Action: In a flame-dried Schlenk flask under Argon, combine 2-bromophenol, 3,5-

difluorophenylboronic acid, and K2CO3. Add the degassed solvent, followed by the

Pd(PPh3)4 catalyst. Heat to 80 °C for 12 hours.

Causality: 2-Bromophenol is selected over 2-chlorophenol because the C-Br bond has a

lower dissociation energy, facilitating easier oxidative addition. The aqueous base (H2O +

K2CO3) is critical; it converts the neutral boronic acid into a negatively charged, highly

nucleophilic trihydroxyboronate complex, which accelerates the transmetalation step.

Step 3: In-Process Validation (Self-Validating Checkpoint)

Action: At 8 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and perform Thin Layer

Chromatography (TLC) using 20% EtOAc in Hexanes.

Validation: The disappearance of the 2-bromophenol starting material and the emergence of

a new, UV-active product spot (higher Rf due to the lipophilic difluorophenyl ring) confirms

that the catalytic cycle is actively turning over.

Step 4: Workup and Purification

Action: Cool to room temperature. Partition the mixture between EtOAc and water. Extract

the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over

anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash

chromatography.

Step 5: Analytical Confirmation

Action: Analyze the purified solid via LC-MS and 1H NMR.

Validation: LC-MS (Electrospray Ionization, Negative Mode) must yield a prominent peak at

m/z 205 [M-H]-, confirming the exact mass of the deprotonated product. 1H NMR will

validate the structure by displaying characteristic multiplets for the difluorophenyl protons

(6.8–7.1 ppm) and a broad singlet for the phenolic -OH proton, which will disappear upon

D2O exchange.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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